[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RB106 involves the coupling of two alpha-amino acids through a peptide bond formation. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for RB106 are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is particularly advantageous for producing peptides in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
RB106 can undergo various chemical reactions, including:
Oxidation: RB106 can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of RB106 can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: RB106 can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
RB106 exerts its effects by inhibiting the activity of thermolysin, an enzyme involved in the degradation of proteins. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to the accumulation of specific peptides and proteins, which may have therapeutic implications .
Comparison with Similar Compounds
RB106 is unique in its structure and mechanism of action compared to other dipeptides. Similar compounds include:
- N-acyl-L-alpha-amino acids
- Proline and derivatives
- Alpha amino acid amides
- Phenylpyrrolidines
- N-acylpyrrolidines
- Pyrrolidine carboxylic acids
These compounds share structural similarities with RB106 but differ in their specific chemical properties and biological activities. RB106’s unique combination of a dipeptide structure and its ability to inhibit thermolysin sets it apart from these related compounds .
Properties
Molecular Formula |
C22H24N2O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2S,5R)-5-phenyl-1-[2-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H24N2O4S/c25-20(14-23-21(26)19(29)13-15-7-3-1-4-8-15)24-17(11-12-18(24)22(27)28)16-9-5-2-6-10-16/h1-10,17-19,29H,11-14H2,(H,23,26)(H,27,28)/t17-,18+,19+/m1/s1 |
InChI Key |
ZWDQTNWLXALTOV-QYZOEREBSA-N |
Isomeric SMILES |
C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)CNC(=O)C(CC3=CC=CC=C3)S)C(=O)O |
Origin of Product |
United States |
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